molecular formula C25H25FN2OS B1222421 N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide

N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide

Numéro de catalogue B1222421
Poids moléculaire: 420.5 g/mol
Clé InChI: JBUXRUXZYAAPOI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is a diarylmethane.

Applications De Recherche Scientifique

Calcium-Channel-Blocking and Antihypertensive Activity

N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide and related compounds have been synthesized and evaluated for their calcium-channel-blocking activity. These compounds have shown potential as antihypertensive agents, particularly those with fluoro substituents, demonstrating significant blood pressure reduction in spontaneously hypertensive rats (Shanklin et al., 1991).

Dopamine Transporter (DAT) Specific Ligands

Compounds structurally related to N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide have been developed as dopamine transporter (DAT)-specific ligands. These have shown high potency and selectivity for the DAT, making them potential candidates for pharmacotherapy in conditions like cocaine dependence (Dutta et al., 1998).

Neurotransmitter Uptake and Release Inhibition

Similar compounds have been tested for their effects on neurotransmitter uptake and release, demonstrating potent inhibition of serotonin, noradrenaline, and dopamine uptake. Some of these compounds have also shown the ability to increase the release of serotonin and dopamine, albeit less potently than other agents like fenfluramine or amphetamine (Pettersson, 1995).

Small Molecule Motilin Receptor Agonists

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, a compound with a similar structure, has been identified as a novel small molecule motilin receptor agonist, demonstrating potentiation of neuronal-mediated contractions in isolated gastric antrum tissue (Westaway et al., 2009).

Neuropeptide Y Y2 Receptor Antagonists

The compound has also contributed to the development of highly potent and selective small molecule neuropeptide Y Y2 receptor antagonists, with significant implications in various physiological processes (Mittapalli et al., 2012).

Antimycobacterial Properties

Related compounds have been synthesized and evaluated for their antimycobacterial properties. Certain derivatives have shown potent in vitro activity against Mycobacterium tuberculosis, indicating potential as antimycobacterial agents (Kumar et al., 2008).

Dopamine Uptake Inhibitors

Novel diphenyl piperazine derivatives have been developed as potent dopamine uptake inhibitors, showing high binding affinities for the dopamine transporter. This suggests potential applications in neurological disorders (Kimura et al., 2003).

Propriétés

Nom du produit

N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide

Formule moléculaire

C25H25FN2OS

Poids moléculaire

420.5 g/mol

Nom IUPAC

N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide

InChI

InChI=1S/C25H25FN2OS/c26-22-11-13-23(14-12-22)27-24(30)28-17-15-21(16-18-28)25(29,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,21,29H,15-18H2,(H,27,30)

Clé InChI

JBUXRUXZYAAPOI-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NC4=CC=C(C=C4)F

SMILES canonique

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NC4=CC=C(C=C4)F

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.